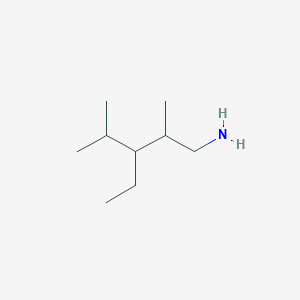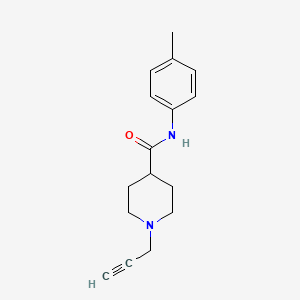
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of methoxy groups at positions 5 and 7, along with an ethyl ester group at position 3, enhances its chemical reactivity and biological activity.
科学的研究の応用
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,7-dimethoxy-2-nitrobenzaldehyde.
Cyclization: The nitrobenzaldehyde undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the quinoline core.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like iron powder in acetic acid.
Esterification: Finally, the amino group is converted to the ethyl ester through esterification with ethanol and a catalyst such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
作用機序
The mechanism of action of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can disrupt cellular processes, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of methoxy groups at positions 5 and 7, which enhance its chemical reactivity and biological activity compared to other quinoline derivatives. These structural features contribute to its distinct pharmacological profile and make it a valuable compound in drug discovery and development.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the condensation of 2,6-dimethoxyaniline with ethyl acetoacetate followed by cyclization and esterification reactions.", "Starting Materials": [ "2,6-dimethoxyaniline", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "ethyl alcohol", "water" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethoxyaniline in ethyl alcohol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Heat the reaction mixture to 80°C and add acetic anhydride dropwise. Stir for 1 hour at 80°C.", "Step 4: Cool the reaction mixture to room temperature and add sulfuric acid. Stir for 30 minutes at room temperature.", "Step 5: Add sodium bicarbonate to the reaction mixture to neutralize the acid. Extract the product with ethyl alcohol.", "Step 6: Concentrate the ethyl alcohol extract and recrystallize the product from a mixture of ethyl alcohol and water to obtain Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate." ] } | |
CAS番号 |
82419-92-9 |
分子式 |
C14H15NO5 |
分子量 |
277.276 |
IUPAC名 |
ethyl 5,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-15-10-5-8(18-2)6-11(19-3)12(10)13(9)16/h5-7H,4H2,1-3H3,(H,15,16) |
InChIキー |
ADEAMHUSQBWKCL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC(=C2)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2628146.png)


![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2628150.png)
![N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2628151.png)
![2-Chloro-N-(2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)propanamide](/img/structure/B2628154.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2628155.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-enamide](/img/structure/B2628158.png)


![1-[3-Bromo-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propan-2-one](/img/structure/B2628163.png)


